molecular formula C10H5Cl3O2S B1340599 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride CAS No. 34576-80-2

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Cat. No. B1340599
CAS RN: 34576-80-2
M. Wt: 295.6 g/mol
InChI Key: RYIXVDARTFRZDX-UHFFFAOYSA-N
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Description

The compound "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" is closely related to the class of chlorobenzo[b]thiophenes, which are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, structural analysis, and chemical properties of related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of chlorobenzo[b]thiophenes has been explored through the reaction of trans-diarylethenes with thionyl chloride, leading to moderate yields of the desired products . This method has been applied to create novel fluorescent liquid crystalline compounds, indicating the versatility of the synthesis process. Additionally, photo-reorganization of related compounds has been used as a green and convenient method to synthesize angular pentacyclic structures, demonstrating the potential for environmentally friendly synthesis routes .

Molecular Structure Analysis

The molecular structure of a similar compound, "3-chlorobenzo[b]thiophene-2-carbonyl chloride," has been confirmed through single-crystal X-ray structure determination . This analysis revealed weak CH…π interactions and a packing structure dominated by Van der Waals forces, which could be indicative of the structural characteristics of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" as well. The absence of significant π–π interactions in the crystal structure is also noteworthy .

Chemical Reactions Analysis

While the specific chemical reactions of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" are not detailed in the provided papers, the reactivity of related chlorobenzo[b]thiophenes with various reagents suggests that the compound could undergo similar transformations. The photochemical study of related compounds indicates that the structure of substituent groups can significantly affect the yield and type of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR and mass spectrometry . These methods provide detailed information on the molecular formula, isotopic clusters, and the nature of intermolecular interactions, such as C–H…O/N and π…π interactions . Such analyses are crucial for understanding the behavior of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" in different environments and could predict its solubility, stability, and reactivity.

Scientific Research Applications

Facile Synthesis Techniques

  • Synthesis of Derivatives : A study detailed a facile synthesis technique producing derivatives with potential antibacterial activity. Specifically, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride reacted with anthranilic acid, yielding compounds with various substitutions. These synthesized compounds were then screened for their antibacterial and antifungal activities, demonstrating the chemical's role in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Chemical Transformation and Reactivity

  • Heterocyclization Methods : Research on heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines introduced a new method for synthesizing 1,2,4-benzothiadiazine 1,1-dioxides, indicating the versatility of chloro and methoxy substituted benzothiophenes in synthesizing heterocyclic compounds. This process underscores the compound's utility in creating structurally diverse molecules with potential biological significance (Shalimov et al., 2016).

Application in Organic Synthesis

  • Organic Synthesis Applications : Another study explored the chemical transformations of diarylethenes with thionyl chloride, demonstrating the compound's utility in synthesizing fluorescent liquid crystalline compounds containing benzo[b]thiophene units. This highlights its application in creating materials with potential electronic and photonic properties (Han et al., 2011).

Potential Biological Activity

  • Antimicrobial and Analgesic Activities : Synthesis efforts have also focused on creating benzothiophene substituted carbamates, ureas, and pyrazoles, deriving from the chemical . These compounds were evaluated for their antimicrobial and analgesic activities, showcasing the broader pharmacological potential of derivatives synthesized from 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (Kumara et al., 2009).

properties

IUPAC Name

3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXVDARTFRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562891
Record name 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

CAS RN

34576-80-2
Record name 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorine (24 g) is bubbled into a stirred suspension of 3-chloro-6-methoxy-benzo[b]thiophene-2-carbonyl chloride (9.2 g, 35 mmoles) in chloroform (200 mls) over a period of 30 minutes. After an additional 45 minutes of stirring at room temperature the mixture is stripped of volatiles under reduced pressure. The residue is recrystallized from tetrahydrofuran (100 mls) to afford the pure product (6.6 g): mp=174°-175° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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